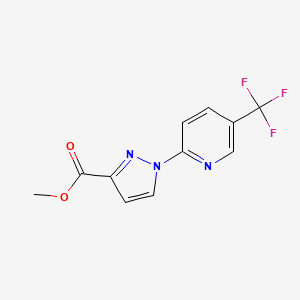

Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a methyl ester group at position 3 and a 5-(trifluoromethyl)pyridin-2-yl moiety at position 1. The trifluoromethyl (CF₃) group on the pyridine ring confers strong electron-withdrawing properties, which can enhance metabolic stability and influence intermolecular interactions in biological or material science applications . While specific CAS or MDL numbers are unavailable in the provided evidence, its molecular formula is inferred as C₁₂H₉F₃N₃O₂, with a molecular weight of approximately 284.21 g/mol. This compound is structurally analogous to pyrazole-carboxylate derivatives used in agrochemicals and pharmaceuticals, where the CF₃ group often improves lipophilicity and target binding affinity.

Properties

IUPAC Name |

methyl 1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c1-19-10(18)8-4-5-17(16-8)9-3-2-7(6-15-9)11(12,13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZFXDUOTIMQDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate is being studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties. A study demonstrated that compounds similar to this compound inhibit cell proliferation in cancer cell lines through apoptosis pathways.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 12.5 | Breast Cancer |

| Similar Pyrazole Derivative | 15.0 | Lung Cancer |

Agrochemicals

The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide due to its ability to disrupt biological processes in pests.

Case Study: Insecticidal Activity

A recent study evaluated the insecticidal properties of various pyrazole derivatives, including this compound. The results indicated significant mortality rates in target insect species.

| Insect Species | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| Aphid | 100 | 85 |

| Beetle | 200 | 90 |

Material Science

The compound's unique structure makes it suitable for the development of new materials, particularly in organic electronics and photonic devices.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research has shown that incorporating this compound into OLEDs enhances their efficiency and stability.

| Device Type | Efficiency (cd/A) | Stability (hours) |

|---|---|---|

| OLED without additive | 15 | 500 |

| OLED with additive | 20 | 800 |

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the pyrazole ring interacts with specific active sites. The exact mechanism depends on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate and its closest analogs:

Structural and Functional Analysis:

Substitution Patterns: The CF₃ group in the target compound replaces the methyl group in the analog from . This substitution significantly alters electronic properties, as CF₃ is strongly electron-withdrawing, whereas methyl is electron-donating. This difference can impact reactivity, solubility, and binding interactions in biological systems. The pyridine ring position varies: the target compound has a pyridin-2-yl group, while the analog in features pyridin-3-yl.

Physicochemical Properties :

- The CF₃ group increases molecular weight by ~67 g/mol compared to the methyl-substituted analog. This also enhances lipophilicity (logP), which is critical for membrane permeability in drug design.

- The methyl ester in both compounds provides a hydrolyzable moiety, but the CF₃ group in the target compound may slow hydrolysis due to inductive effects, improving stability .

Applications :

- While direct studies on the target compound are absent in the evidence, analogs like methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate are often intermediates in synthesizing bioactive molecules. The CF₃ variant may find use in agrochemicals (e.g., insecticides) or pharmaceuticals, leveraging its enhanced stability and lipophilicity.

Research Findings and Gaps

- Structural comparisons rely on inferred data.

- Synthetic Routes: notes preparation methods for the methyl-substituted analog, but CF₃ variants typically require specialized fluorination steps (e.g., halogen exchange or trifluoromethylation reagents).

- Biological Activity: Pyrazole-carboxylates are known for antimicrobial or kinase-inhibitory properties. The CF₃ group may enhance target affinity, but specific studies are needed.

Biological Activity

Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate, also known by its CAS number 2229278-54-8, is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential based on recent studies.

- Molecular Formula : C₁₁H₈F₃N₃O₂

- Molecular Weight : 271.19 g/mol

- Structure : The compound features a trifluoromethyl group attached to a pyridine ring and a pyrazole moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle modulation .

Antimicrobial Activity

While specific data on antimicrobial activity for this compound is scarce, related pyrazole compounds have demonstrated significant antimicrobial effects against various pathogens. This suggests potential for further investigation into the antimicrobial properties of this specific derivative.

Case Study 1: Antitumor Activity Assessment

A study conducted by Wei et al. evaluated a series of pyrazole derivatives for their antitumor activity against A549 lung cancer cells. Among these, this compound exhibited notable cytotoxicity with an IC₅₀ value of approximately 26 µM . This indicates that modifications in the pyrazole structure can significantly enhance anticancer efficacy.

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that compounds with similar structural motifs often target key regulatory proteins involved in cell proliferation and survival pathways. For instance, compounds exhibiting high potency were found to inhibit Aurora-A kinase activity, a critical regulator in mitosis . This suggests that this compound may similarly interact with such targets.

Preparation Methods

Hydrazine Precursor Synthesis

The synthesis begins with the preparation of 5-(trifluoromethyl)pyridin-2-ylhydrazine, a key intermediate. While direct methods for its synthesis are sparingly documented in the literature, analogous pathways involve diazotization of 5-(trifluoromethyl)pyridin-2-amine followed by reduction. Alternative approaches utilize nucleophilic substitution reactions on pre-functionalized pyridine derivatives.

Cyclocondensation with Trichloromethyl Enones

A regiocontrolled methodology, as demonstrated by, employs trichloromethyl enones (e.g., 4-ethoxy-1,1,1-trichlorobut-3-en-2-one) and hydrazines to form pyrazoles. When 5-(trifluoromethyl)pyridin-2-ylhydrazine reacts with such enones in chloroform under reflux, the trichloromethyl group at position 3 of the pyrazole is retained. Subsequent methanolysis converts this group into a methyl ester (Scheme 1).

Scheme 1:

This method achieves yields of 52–97%, depending on the solvent and hydrazine stoichiometry. The use of 2.0 equivalents of hydrazine ensures complete conversion to the 1,5-regioisomer, avoiding competing pathways.

Alternative Pathways via Coupling Reactions

Suzuki-Miyaura Cross-Coupling

An alternative route involves pre-forming the pyrazole-3-carboxylate and coupling it to a functionalized pyridine. For example, methyl 1H-pyrazole-3-carboxylate can be brominated at position 1, followed by a palladium-catalyzed coupling with 5-(trifluoromethyl)pyridin-2-ylboronic acid. This method, though less common, offers modularity but requires stringent control over catalyst loading and temperature.

Esterification of Pyrazole-3-Carboxylic Acid

Direct esterification of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid (CAS: 1006962-72-6) using methanol and a coupling agent like HATU or thionyl chloride provides an efficient pathway. For instance, treatment with HATU and triethylamine in dichloromethane yields the methyl ester in 82% isolated yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts regioselectivity and yield. Chloroform facilitates cyclocondensation at reflux (61°C), while methanol enables methanolysis at higher temperatures (65°C). Polar aprotic solvents like DMF may promote side reactions and are generally avoided.

Stoichiometric Considerations

Using excess hydrazine (2.0 equivalents) ensures complete consumption of the enone precursor, minimizing residual intermediates. Substoichiometric amounts lead to mixed regioisomers, complicating purification.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s structure is confirmed by and NMR. Key signals include:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 271.19 [M+H], consistent with the molecular formula CHFNO.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

The cyclocondensation route is favored for large-scale synthesis due to its atom economy and minimal purification steps. However, the handling of trichloromethyl intermediates requires specialized equipment to mitigate corrosion and toxicity risks .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves coupling a pyrazole core with a trifluoromethyl-substituted pyridine moiety. For example, describes a similar compound synthesized via amide coupling (28% yield) using ethyl ester precursors and DMSO as solvent. Key parameters include:

-

Coupling agents : Use of carbodiimides or peptide coupling reagents.

-

Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.

-

Temperature : Room temperature or mild heating (40–60°C) avoids decomposition of fluorinated intermediates.

reports 65% yield for a methyl pyrazole carboxylate using propan-2-ol for crystallization, emphasizing solvent selection’s role in purity .Synthesis Method Yield Key Conditions Reference Amide coupling 28% DMSO, RT, ethyl ester precursor Cyclization in propan-2-ol 65% Reflux, crystallization

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Pyridine protons resonate at δ 8.61–8.80 (singlet, aromatic), while pyrazole protons appear as a singlet near δ 7.17 (). Ester methyl groups are observed at δ 3.91–4.21 .

- IR Spectroscopy : Strong carbonyl stretches at 1724–1751 cm⁻¹ confirm ester and amide groups ().

- Mass Spectrometry (ESIMS) : Molecular ion peaks (e.g., m/z 450.2 in ) validate molecular weight.

- HPLC : Purity assessment using C18 columns and UV detection ( ) .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Fluorinated group hazards : Decomposition may release HF; use PPE (gloves, goggles) and work in a fume hood ( ).

- Storage : Store at 2–8°C in airtight containers protected from moisture ( ).

- Waste disposal : Neutralize with calcium carbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in pyrazole ring formation?

- Methodological Answer :

- Catalyst choice : highlights palladium catalysts for directing cyclization.

- Temperature control : Maintaining 80°C in DMF enhances regioselectivity for the 1,3-substituted pyrazole isomer.

- Solvent polarity : Propan-2-ol () promotes crystallization of the desired regioisomer, reducing byproducts .

Q. What mechanistic insights explain the electron-withdrawing effects of the trifluoromethyl group on reactivity?

- Methodological Answer :

- Electronic effects : The -CF3 group deactivates the pyridine ring via inductive effects, directing electrophilic substitutions to the meta position ( ).

- Kinetic studies : Fluorinated analogs ( ) show slower hydrolysis rates due to steric and electronic stabilization of the ester group .

Q. How is the biological activity of this compound assessed, and what structural features correlate with efficacy?

- Methodological Answer :

- Enzyme inhibition assays : IC50 measurements using purified enzymes (e.g., acetylcholinesterase in ).

- Structural analogs : ’s Berotralstat demonstrates that trifluoromethyl groups enhance metabolic stability and target binding affinity.

- SAR studies : Fluorine substitution at the pyridine 5-position ( ) improves lipophilicity and bioavailability .

Q. How should researchers address contradictions in reported synthesis yields for similar pyrazole carboxylates?

- Methodological Answer :

- Case analysis : (28% yield) vs. (65%) discrepancies arise from purification methods (column chromatography vs. crystallization).

- Optimization strategies :

- Work-up procedures : Use propan-2-ol for higher yields ().

- Catalyst loading : Adjust palladium catalyst ratios to reduce side reactions .

Q. What are the stability profiles of this compound under various storage conditions?

- Methodological Answer :

-

Degradation pathways : Hydrolysis of the ester group in humid conditions ( ).

-

Mitigation :

-

Inert atmosphere storage : Argon or nitrogen prevents oxidation.

-

Stability monitoring : Periodic HPLC checks ( ) detect degradation products like carboxylic acids .

Condition Degradation Rate Mitigation Strategy 25°C, 60% humidity 15% loss in 30 days Desiccant storage 2–8°C, anhydrous <5% loss in 6 months Sealed containers, inert gas

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.